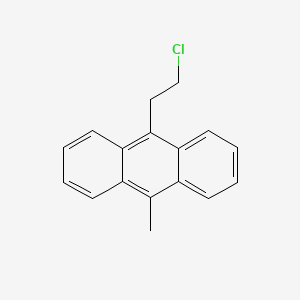![molecular formula C24H25ClN2 B14377724 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole CAS No. 90162-48-4](/img/structure/B14377724.png)
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with two indole units connected via an ethenyl bridge, and it includes a chlorine atom and several alkyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This approach involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium or other transition metal catalysts in the Larock synthesis can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives .
Applications De Recherche Scientifique
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole has various scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects . The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound with a simpler structure.
5-Chloroindole: Similar structure with a chlorine atom at the 5-position.
3,3-Dimethylindole: Features two methyl groups at the 3-position.
Uniqueness
3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole is unique due to its dual indole structure connected by an ethenyl bridge, along with the presence of a chlorine atom and multiple alkyl groups. These structural features contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
90162-48-4 |
|---|---|
Formule moléculaire |
C24H25ClN2 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
5-chloro-2-[2-(1,2-diethylindol-3-yl)ethenyl]-3,3-dimethylindole |
InChI |
InChI=1S/C24H25ClN2/c1-5-21-18(17-9-7-8-10-22(17)27(21)6-2)12-14-23-24(3,4)19-15-16(25)11-13-20(19)26-23/h7-15H,5-6H2,1-4H3 |
Clé InChI |
NSPSWXQUDZSVHO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2N1CC)C=CC3=NC4=C(C3(C)C)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

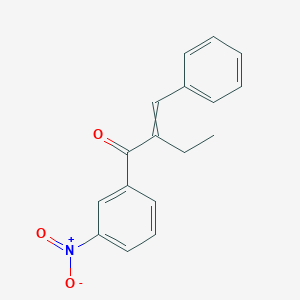
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
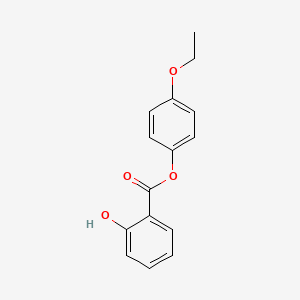
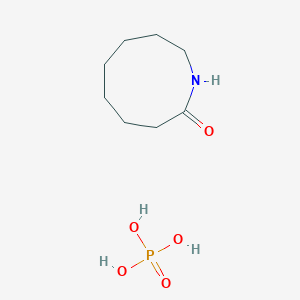
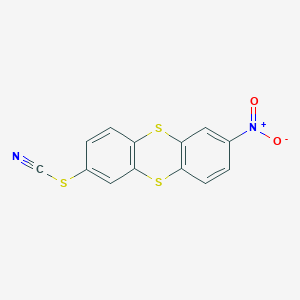
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
silanol](/img/structure/B14377668.png)
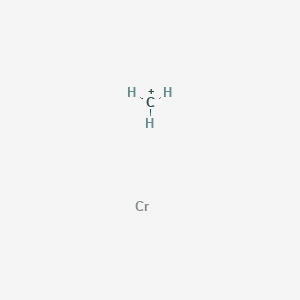
silane](/img/structure/B14377675.png)
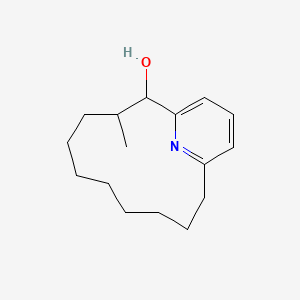
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)
